[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate [1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate
Brand Name: Vulcanchem
CAS No.: 680997-59-5
VCID: VC16792297
InChI: InChI=1S/C16H23BrO4/c1-10(2)5-6-11-7-8-12(13(17)14(11)18)9-16(3,4)21-15(19)20/h7-8,10,18H,5-6,9H2,1-4H3,(H,19,20)/p-1
SMILES:
Molecular Formula: C16H22BrO4-
Molecular Weight: 358.25 g/mol

[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate

CAS No.: 680997-59-5

Cat. No.: VC16792297

Molecular Formula: C16H22BrO4-

Molecular Weight: 358.25 g/mol

* For research use only. Not for human or veterinary use.

[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate - 680997-59-5

Specification

CAS No. 680997-59-5
Molecular Formula C16H22BrO4-
Molecular Weight 358.25 g/mol
IUPAC Name [1-[2-bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate
Standard InChI InChI=1S/C16H23BrO4/c1-10(2)5-6-11-7-8-12(13(17)14(11)18)9-16(3,4)21-15(19)20/h7-8,10,18H,5-6,9H2,1-4H3,(H,19,20)/p-1
Standard InChI Key GYWITONIZOEBDS-UHFFFAOYSA-M
Canonical SMILES CC(C)CCC1=C(C(=C(C=C1)CC(C)(C)OC(=O)[O-])Br)O

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound’s structure consists of a central 2-bromo-3-hydroxy-4-(3-methylbutyl)phenyl group bonded to a 2-methylpropan-2-yl carbonate moiety. The bromine atom at the ortho position relative to the hydroxyl group introduces steric and electronic effects that influence reactivity. The 3-methylbutyl side chain enhances lipophilicity, as evidenced by its calculated LogP value of 5.19720 , while the carbonate ester provides sites for nucleophilic substitution or hydrolysis.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number680997-59-5
Molecular FormulaC16H22BrO4\text{C}_{16}\text{H}_{22}\text{BrO}_4
Molecular Weight358.25 g/mol
Exact Mass357.07000
LogP5.19720
Topological Polar Surface Area69.59 Ų

The canonical SMILES representation CC(C)CCC1=C(C(=C(C=C1)CC(C)(C)OC(=O)[O-])Br)O\text{CC(C)CCC1=C(C(=C(C=C1)CC(C)(C)OC(=O)[O-])Br)O} and InChIKey GYWITONIZOEBDS-UHFFFAOYSA-M\text{GYWITONIZOEBDS-UHFFFAOYSA-M} provide unambiguous identifiers for computational modeling .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthetic route involves reacting 2-bromo-3-hydroxy-4-(3-methylbutyl)phenol with 2-methylpropan-2-yl chloroformate in anhydrous pyridine. This two-step protocol proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the chloroformate.

Reaction Conditions:

  • Temperature: 0–25°C (prevents side reactions)

  • Solvent: Dichloromethane or tetrahydrofuran

  • Yield: ~87% after purification by silica gel chromatography .

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Post-synthesis purification utilizes fractional crystallization from ethanol-water mixtures, achieving >99% purity for pharmaceutical intermediates.

Table 2: Synthetic Parameters for Industrial Production

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch flaskContinuous flow reactor
Reaction Time12–24 hours2–4 hours
Purification MethodColumn chromatographyRecrystallization
Typical Purity95%99%

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its high LogP . It is miscible with organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide. The carbonate ester’s hydrolytic stability is pH-dependent, with rapid degradation observed under alkaline conditions (t₁/₂ = 2 hours at pH 10).

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s bromine and hydroxyl groups enable site-selective functionalization, making it a precursor to kinase inhibitors and anti-inflammatory agents. Derivatives bearing sulfonamide or acrylate substituents show IC₅₀ values <10 nM in preliminary assays against COX-2 and EGFR.

Materials Science

In polymer chemistry, it acts as a crosslinking agent for epoxy resins, enhancing thermal stability by 15% in composite materials. Its bromine content also contributes to flame retardancy, achieving UL94 V-0 ratings in polycarbonate blends.

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